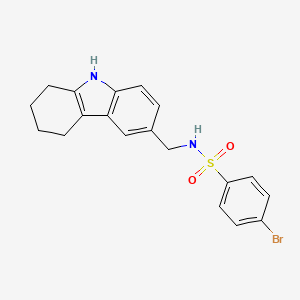

4-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide

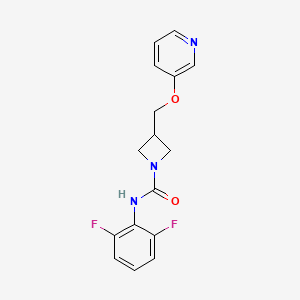

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The tetrahydrocarbazole derivatives have been shown to exhibit significant antibacterial properties . The presence of the sulfonamide group in the compound can be attributed to this activity, as sulfonamides are known to inhibit bacterial growth by interfering with essential processes such as folic acid synthesis.

Antifungal Applications

Similar to their antibacterial properties, these compounds also demonstrate antifungal activity . This makes them valuable in the research and development of new antifungal agents, which are crucial in combating fungal infections that are becoming increasingly resistant to existing medications.

Anticancer Research

The structural feature of oxygenated or amine-containing substituents at position 1 of the tetrahydrocarbazole ring is associated with anticancer activities . Researchers are exploring these compounds for their potential use in cancer therapy, particularly in the synthesis of novel anticancer agents.

Hypoglycemic and Hypolipidemic Effects

Tetrahydrocarbazole derivatives have shown promise in exhibiting hypoglycemic and hypolipidemic effects , which are beneficial in the treatment of metabolic disorders such as diabetes and hyperlipidemia. This opens up avenues for the development of new therapeutic agents targeting these conditions.

Chemical Synthesis and Functionalization

The compound serves as a precursor for the synthesis of various functionalized tetrahydrocarbazoles . These functionalized derivatives are valuable in organic chemistry for the development of new materials and molecules with specific desired properties.

Biological Potential of Indole Derivatives

Indole derivatives, which include the tetrahydrocarbazole core, have a wide range of biological potentials. They have been studied for their anti-inflammatory and analgesic activities , which could lead to the development of new pain management medications with fewer side effects compared to current drugs.

Mecanismo De Acción

Target of Action

The primary targets of 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

The exact mode of action of 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

The specific biochemical pathways affected by 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide It’s known that indole derivatives can interfere with various biological pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of 4-bromo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

4-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXYPIKGYWJZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)

![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)

![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)

![8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol](/img/structure/B2573072.png)

![Methyl 2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2573074.png)

![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)